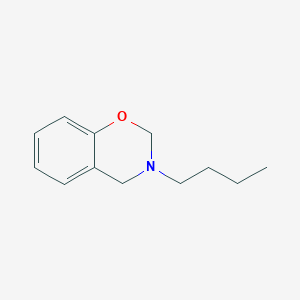
2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- is a heterocyclic compound that belongs to the benzoxazine family These compounds are characterized by a benzene ring fused with an oxazine ring
Preparation Methods
The synthesis of 2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- typically involves the Mannich condensation method. This method includes the reaction of phenol, formaldehyde, and a primary amine under acidic conditions. The reaction proceeds through the formation of an N,N-dihydroxymethylamine intermediate, which then reacts with the phenol to form the oxazine ring . Industrial production methods often utilize solvent-free microwave thermolysis, which is a rapid, high-yielding, and environmentally friendly protocol .
Chemical Reactions Analysis
2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly with amines, leading to ring-opening reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary and secondary amines.
Scientific Research Applications
2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various bioactive compounds.
Biology: It serves as a fluorescent chemosensor for detecting metal ions like Fe3+ in biological systems.
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent chemosensor, it binds selectively to Fe3+ ions, resulting in a significant fluorescence enhancement . In biological systems, its derivatives interact with various enzymes and receptors, leading to their observed biological activities .
Comparison with Similar Compounds
2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1,3-benzoxazine: This compound shares a similar core structure but lacks the butyl group, which can influence its reactivity and applications.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: This compound has a different substitution pattern, leading to variations in its chemical and biological properties.
6-Tert-butyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine: This variant has a tert-butyl and phenyl group, which can affect its stability and reactivity.
The uniqueness of 2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
478347-90-9 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-butyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C12H17NO/c1-2-3-8-13-9-11-6-4-5-7-12(11)14-10-13/h4-7H,2-3,8-10H2,1H3 |
InChI Key |
MCGKDDMUEPJECG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


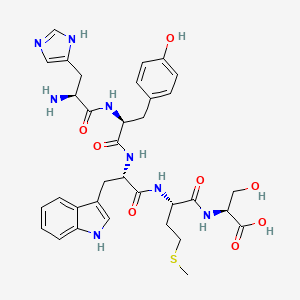

![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)

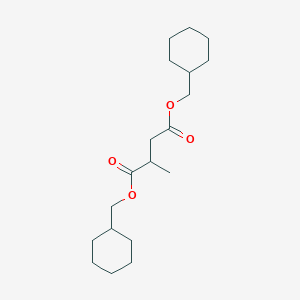
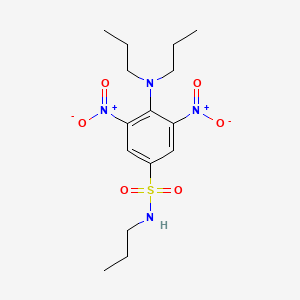
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)
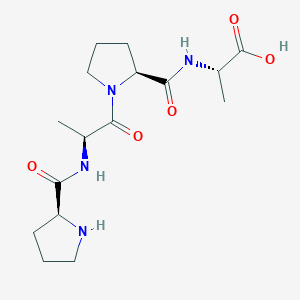

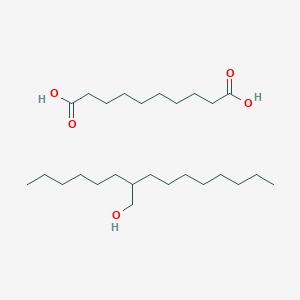
![Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14239290.png)
methanone](/img/structure/B14239296.png)


